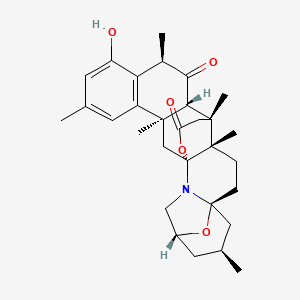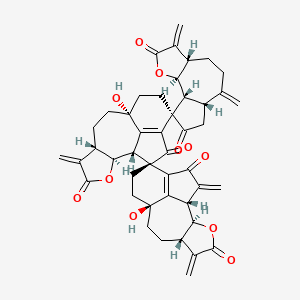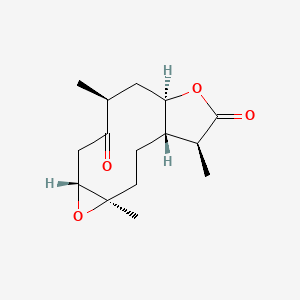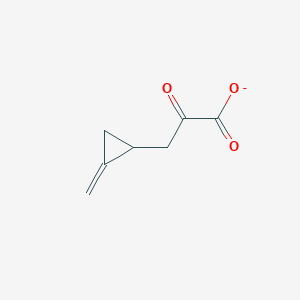![molecular formula C18H24N2O2 B1263671 (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1263671.png)
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is a derivative of trichostatin, a class of compounds known for their potent inhibition of histone deacetylase (HDAC). These compounds are primarily isolated from marine-derived Streptomyces species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is typically synthesized through a series of methyltransfer reactions catalyzed by N-methyltransferase TsnB8. The biosynthetic gene cluster responsible for trichostatin production has been identified in Streptomyces species and validated through heterologous expression in Streptomyces lividans .
Industrial Production Methods: Industrial production of trichostatin RK involves the cultivation of marine-derived Streptomyces species under controlled conditions. The biosynthetic gene cluster is activated, leading to the production of trichostatin RK and its derivatives. The compound is then isolated and purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of HDAC inhibition and its effects on gene expression.
Biology: Employed in research on cell cycle regulation, apoptosis, and differentiation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: Utilized in the development of novel therapeutic agents and as a reference compound in drug discovery
Mécanisme D'action
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide exerts its effects primarily through the inhibition of histone deacetylase enzymes. By inhibiting these enzymes, trichostatin RK prevents the removal of acetyl groups from histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer research, where trichostatin RK can induce the expression of tumor suppressor genes and promote apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Trichostatin A: Another potent HDAC inhibitor with similar mechanisms of action.
JBIR-111: A derivative of trichostatin with distinct structural features.
9179B: Another trichostatin derivative with unique biological activities.
Trichostatic Acid: A related compound with similar HDAC inhibitory properties
Uniqueness of (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide: this compound is unique due to its specific methylation pattern, which may confer distinct biological activities and therapeutic potential compared to other trichostatin derivatives. Its ability to inhibit HDACs and modulate gene expression makes it a valuable tool in epigenetic research and drug discovery .
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide |
InChI |
InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+/t14-/m1/s1 |
Clé InChI |
MOIJZGIUQNRPTH-YCVBRQMHSA-N |
SMILES isomérique |
C[C@H](/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES canonique |
CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C |
Synonymes |
trichostatin RK |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione](/img/structure/B1263596.png)







